2-Amino-5-iodobenzonitrile

描述

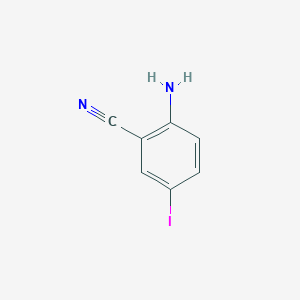

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-5-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIOKVMBFXTMRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433418 | |

| Record name | 2-Amino-5-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132131-24-9 | |

| Record name | 2-Amino-5-iodobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132131-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Halogenated Benzonitrile Chemistry

Halogenated benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a nitrile (-CN) group. scbt.com The presence of halogens (fluorine, chlorine, bromine, or iodine) significantly influences the electronic properties and reactivity of the benzonitrile (B105546) core. scbt.com These compounds are recognized for their utility as intermediates in the synthesis of a wide array of complex molecules. scbt.com

The specific placement of the amino, iodo, and nitrile groups in 2-Amino-5-iodobenzonitrile imparts a distinct chemical personality. The electron-donating amino group and the electron-withdrawing nitrile and iodine groups create a unique electronic environment on the aromatic ring, influencing its reactivity in various chemical transformations. This substitution pattern allows for selective reactions at different positions of the benzene ring, a crucial aspect for synthetic chemists.

Significance As a Synthetic Precursor and Chemical Intermediate

The primary significance of 2-Amino-5-iodobenzonitrile lies in its role as a versatile building block in organic synthesis. The iodine atom, being a good leaving group, makes the compound particularly amenable to a variety of cross-coupling reactions, such as the Suzuki and Sonogashira reactions. smolecule.com These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

A notable application of this compound is as an intermediate in the synthesis of pharmaceutical compounds. chemicalbook.com For instance, it is a known precursor for the synthesis of the lapatinib (B449) intermediate, N-[3-chloro-4-(3-fluorophenoxy)phenyl]-6-iodoquinazolin-4-amine. chemicalbook.com Lapatinib is a tyrosine kinase inhibitor used in the treatment of certain types of breast cancer. This highlights the compound's direct relevance to the development of therapeutic agents.

The amino group in this compound can also participate in various reactions, such as diazotization, which can then be followed by substitution with a wide range of other functional groups. This further expands its synthetic utility, allowing for the introduction of diverse chemical moieties to create a library of novel compounds for various research applications.

Overview of Current Research Trajectories and Gaps

Direct Iodination Strategies

Direct iodination methods offer a straightforward approach to introduce an iodine atom onto the benzonitrile (B105546) ring. These methods typically involve the use of an iodinating agent and, in some cases, an oxidant or catalyst to facilitate the reaction.

Iodination of 2-Aminobenzonitrile (B23959) using Iodine and Oxidants

A common and effective method for the synthesis of this compound is the direct iodination of 2-aminobenzonitrile using molecular iodine in the presence of an oxidizing agent. google.comgoogle.com This reaction proceeds via electrophilic aromatic substitution, where the iodine is activated by the oxidant to form a more potent electrophile.

One established procedure involves the reaction of 2-aminobenzoic acid with molecular iodine in the presence of hydrogen peroxide as the oxidizing agent. google.comgoogle.com The use of hydrogen peroxide is advantageous as it is an environmentally benign reagent. The reaction can be carried out in acetic acid, and the conversion of the starting material is influenced by the molar ratio of hydrogen peroxide to molecular iodine. google.com Increasing the amount of hydrogen peroxide generally leads to a higher conversion of the starting material. google.comgoogle.com Another approach involves a one-pot tandem procedure where aryl amines are converted to aryl iodides via stable diazonium salts. researchgate.net This method is noted for its operational simplicity and mild conditions, making it suitable for late-stage iodination of complex molecules. researchgate.net

A variation of this method employs iodic acid as the oxidizing agent, which can also yield high conversions, though selectivity for the desired product may be a consideration. google.com Additionally, a greener approach utilizes a polymer-supported nitrite (B80452) reagent for the diazotization-iodination of aromatic amines in an aqueous, strong-acid-free environment. thieme-connect.com This method is applicable to a wide range of aromatic amines. thieme-connect.com

Table 1: Iodination of 2-Aminobenzonitrile Analogs

| Starting Material | Reagents | Oxidant | Solvent | Product | Yield | Reference |

| 2-Aminobenzoic acid | Molecular Iodine | Hydrogen Peroxide | Acetic Acid | 2-Amino-5-iodobenzoic acid | High | google.comgoogle.com |

| 4-Aminobenzonitrile | Molecular Iodine | Not specified | Not specified | 4-Amino-3-iodobenzonitrile | 83% | asianpubs.org |

| Aryl amines | Polymer-supported nitrite, p-TsOH, KI | None (diazotization) | Water | Aryl iodides | Varies | researchgate.netthieme-connect.com |

Electrophilic Aromatic Substitution with N-Iodosuccinimide (NIS) for Halogenated Benzamides

N-Iodosuccinimide (NIS) is a versatile and widely used reagent for the electrophilic iodination of aromatic compounds, including benzamides. organic-chemistry.orgvulcanchem.com The reactivity of NIS can be enhanced by the use of an acid catalyst, which activates the iodine atom, making it a more potent electrophile for the aromatic substitution reaction. organic-chemistry.orgacs.org This method is particularly useful for the synthesis of halogenated benzamides, where regioselectivity is a key consideration. rsc.org

The mechanism of iodination using NIS is believed to involve the activation of the N-I bond by a Lewis or Brønsted acid, which polarizes the bond and facilitates the attack by the electron-rich aromatic ring. acs.orgacs.org The reaction proceeds through a standard electrophilic aromatic substitution pathway. masterorganicchemistry.com A variety of acid catalysts can be employed, including trifluoroacetic acid and iron(III) triflimide, which can be generated in situ. organic-chemistry.orgacs.org The choice of catalyst and reaction conditions can influence the regioselectivity and yield of the iodination. researchgate.net For instance, the iodination of methoxy- or methyl-substituted aromatic compounds with NIS and a catalytic amount of trifluoroacetic acid provides excellent yields under mild conditions. organic-chemistry.org

Cp*Ir(III) complexes have also been demonstrated to be effective catalysts for the ortho-halogenation of N,N-diisopropylbenzamides using N-halosuccinimides as the halogen source. rsc.org This method allows for the formation of a variety of iodinated benzamides in high yields. rsc.org

Table 2: Iodination using N-Iodosuccinimide (NIS)

| Substrate | Catalyst | Solvent | Product | Key Finding | Reference |

| Methoxy- or methyl-substituted aromatics | Trifluoroacetic acid (catalytic) | Not Specified | Regioselectively iodinated products | Excellent yields under mild conditions | organic-chemistry.orgresearchgate.net |

| Deactivated aromatics | Trifluoromethanesulfonic acid or BF3-H2O | Not Specified | Halogenated aromatics | Efficient halogenation of deactivated rings | organic-chemistry.org |

| N,N-diisopropylbenzamides | [Cp*IrCl2]2 | 1,2-dichloroethane | Ortho-iodinated benzamides | High yields for a variety of substrates | rsc.org |

| Arenes | Iron(III) triflimide (in situ) | Dichloromethane or [BMIM]NTf2 | Iodinated arenes | Rapid and highly regioselective iodination | acs.org |

Advanced Catalytic Synthesis Approaches

Advanced catalytic methods, particularly those involving palladium-catalyzed cross-coupling reactions, have become indispensable tools for the synthesis of complex organic molecules, including derivatives of this compound. These reactions offer high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.

The Sonogashira reaction is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. researchgate.netthieme-connect.comrsc.org This reaction is widely used to synthesize arylalkynes, which are important structural motifs in many natural products and functional materials. rsc.orgoup.com In the context of this compound, the iodine atom serves as an excellent leaving group, making it an ideal substrate for Sonogashira coupling. smolecule.com

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. thieme-connect.com However, copper-free versions of the Sonogashira reaction have also been developed to avoid the formation of undesired alkyne homocoupling byproducts. thieme-connect.com The choice of palladium catalyst, ligand, and reaction conditions can significantly impact the efficiency and scope of the reaction. sci-hub.se Recent advancements have focused on developing more active and stable catalysts, as well as milder reaction conditions. rsc.org The Sonogashira reaction has been successfully applied to the synthesis of a variety of aryl-substituted derivatives from halogenated benzonitriles. lookchem.com

Table 3: Sonogashira Cross-Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Base | Key Feature | Reference |

| Aryl Iodides/Bromides | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst | Amine | Classic Sonogashira conditions | thieme-connect.com |

| o-Iodoanilines | Terminal Alkynes | (PPh3)2CuBH4 | DBU | Synthesis of 2-ethynylaniline (B1227618) derivatives | nih.gov |

| Aryl Iodides | Terminal Alkynes | Cu(OTf)2, Phosphate ligand | Not specified | Low copper loading system | nih.gov |

| Aryl Halides | Phenylacetylene | CuI, L-methionine | Not specified | Palladium-free, green promoter | nih.gov |

The Suzuki-Miyaura reaction is another cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an organoboron compound (typically a boronic acid or ester) with an aryl or vinyl halide or triflate. tcichemicals.comharvard.edu This reaction is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of many organoboron reagents. tcichemicals.com

For the synthesis of arylated benzonitriles, this compound serves as an excellent coupling partner due to the high reactivity of the carbon-iodine bond in the palladium-catalyzed cycle. vulcanchem.com The reaction enables the introduction of a wide variety of aryl and heteroaryl groups at the 5-position of the benzonitrile ring. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. tcichemicals.com Modern advancements in ligand design have led to highly active catalysts capable of coupling even sterically hindered or electronically challenging substrates. acs.orgnih.govwiley.comacs.org The Suzuki-Miyaura reaction has been extensively used in the synthesis of biaryl compounds and is a key step in the preparation of many pharmaceutical intermediates. tcichemicals.com

Table 4: Suzuki-Miyaura Reaction for Arylated Benzonitriles

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst System | Base | Application | Reference |

| Aryl/Vinyl Halides | Aryl/Vinyl Boronic Acids | Palladium catalyst | Base (e.g., K3PO4) | General synthesis of biaryls and conjugated systems | tcichemicals.comharvard.edu |

| 2-Iodobenzonitrile (B177582) | Arylboronic acids | Pd(PPh3)4 | Not specified | Synthesis of biaryl systems | |

| Halogenated Benzonitriles | Various Boronic Acids | Palladium catalyst | Not specified | Diversification in drug discovery | vulcanchem.comsmolecule.com |

| Alkylnitriles | Aryl Halides | PdCl2(TMEDA), Phosphoramidite ligand | Not specified | Enantioselective α-arylation of alkylnitriles | wiley.com |

Palladium-Catalyzed Carbonylation of Iodoanilines

Palladium-catalyzed carbonylation reactions are a powerful tool for the synthesis of carbonyl compounds, including amides, esters, and various heterocycles, from aryl halides. In the context of iodoanilines, these reactions provide a versatile pathway to complex molecules. The process generally involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by the insertion of carbon monoxide (CO) and subsequent reaction with a nucleophile.

The carbonylation of 2-iodoanilines, the foundational structure for this compound, has been explored for the synthesis of various heterocyclic systems. For instance, a palladium-catalyzed double carbonylation of 2-iodoanilines can lead to the formation of isatins, which are valuable precursors for pharmaceuticals. researchgate.net This reaction proceeds with high functional group tolerance and can be adapted for isotope labeling. researchgate.net The choice of reaction conditions, such as the CO pressure and the nature of the nucleophile, can direct the reaction towards different products. For example, depending on the substituents on the iodoaniline ring and the nucleophiles present, palladium-catalyzed carbonylation can yield 2-aryl-benzo[d] researchgate.netamazonaws.comoxazin-4-one derivatives or dibenzo[b,f] researchgate.netlookchem.com-diazocine-6,12-dione derivatives. researchgate.net When primary or secondary amines are used as nucleophiles, double carbon monoxide insertion can occur, leading to the formation of 2-ketocarboxamides. researchgate.netnih.gov

A direct approach to nitrile-containing structures involves the palladium-catalyzed carbonylation of aryl iodides with sources of cyanide. A notable example is the reaction of substituted iodoanilines with trimethylsilylacetonitrile. This method has been successfully applied to synthesize 3-oxo-propanenitrile derivatives from various aryl iodides, including 5-chloro-2-iodoaniline, a close analog of the parent structure of this compound. amazonaws.com

Below is a table summarizing various palladium-catalyzed carbonylation reactions on iodoaniline derivatives, showcasing the diversity of achievable products.

| Aryl Iodide | Catalyst System | Reagent/Nucleophile | Pressure | Product Type | Yield | Reference |

| 2-Iodoanilines | Pd(OAc)₂ / Ligand | CO / Acid | Near Stoichiometric CO | Isatins | Good to Excellent | researchgate.net |

| 4-Methyl-2-iodoaniline | Pd(OAc)₂ / PPh₃ | CO / Ar-B(OH)₂ | 40 bar | 2-Aryl-benzo[d] researchgate.netamazonaws.comoxazin-4-one | - | researchgate.net |

| 4-Cyano-2-iodoaniline | Pd(OAc)₂ / PPh₃ | CO | 80 bar | Dibenzo[b,f] researchgate.netlookchem.com-diazocine-6,12-dione | - | researchgate.net |

| Iodobenzene | Pd(OAc)₂ / TPP | CO / Aminoethanol | 60 bar | 2-Oxo-carboxamide | - | nih.gov |

| 5-Chloro-2-iodoaniline | {Pd(2-methylallyl)Cl}₂ | Trimethylsilylacetonitrile / CO | 10 atm | 3-(2-Amino-4-chlorophenyl)-3-oxopropanenitrile | 67% | amazonaws.com |

This table is representative of palladium-catalyzed carbonylations of iodoanilines and related substrates.

Organocatalytic Methods in Analog Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful field in synthetic chemistry, often providing complementary reactivity to metal-based catalysts. While specific organocatalytic methods for the direct synthesis of this compound are not prominently documented, the principles of organocatalysis are widely applied in the synthesis of its analogs and other highly functionalized aromatic compounds.

For instance, organocatalytic condensation reactions can be employed to construct complex molecules from simpler precursors. The amino group of an aminobenzonitrile derivative can act as a nucleophile in reactions catalyzed by acids or bases, while the nitrile group can participate in various transformations. researchgate.net General organocatalytic strategies that could be applied to synthesize analogs include:

Enamine and Iminium Catalysis: These methods are powerful for the functionalization of aldehydes and ketones. An analog of this compound bearing a carbonyl group could be modified using chiral amines as catalysts to introduce new stereocenters.

Brønsted Acid/Base Catalysis: Simple organic acids and bases can catalyze a wide range of reactions, such as Friedel-Crafts-type reactions or condensations, to build more complex molecular scaffolds starting from aminobenzonitrile cores.

Photoredox Organocatalysis: This rapidly developing area uses organic dyes as catalysts that, upon activation by light, can mediate a variety of redox reactions, enabling novel bond formations under mild conditions.

The synthesis of complex indole (B1671886) derivatives, for example, can be achieved through one-pot multicomponent reactions that may involve organocatalytic steps, demonstrating the potential for building heterocyclic analogs. rsc.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles is increasingly important in modern synthetic chemistry to minimize environmental impact. This involves the design of processes that reduce waste, use less hazardous substances, and improve energy efficiency.

One-Pot Multicomponent Reaction Strategies

| Reaction Type | Reactants | Product | Green Aspects | Reference |

| Three-Step One-Pot | 2-Amino-3-methylbenzoic acid, BTC, Methylamine, NIS | 2-Amino-5-iodo-N,3-dimethylbenzamide | High yield (87%), simple work-up, reduced waste | sioc-journal.cn |

| Three-Component | 3-Formylindole, Ethyl cyanoacetate, Guanidine HCl | 2-Amino-5-cyano-4-(indol-3-yl)-6-hydroxypyrimidine | Microwave/Grindstone tech, shorter time, high yield | researchgate.net |

This table illustrates the application of one-pot strategies in synthesizing complex molecules related to this compound.

Aqueous Phase Synthesis and Solvent-Free Approaches

Replacing volatile organic solvents with water or eliminating solvents altogether are key tenets of green chemistry. Water is a non-toxic, non-flammable, and inexpensive solvent. The synthesis of precursors to compounds like this compound can sometimes be performed in an aqueous phase. For example, the iodination of deactivated aromatic amines, a key step in producing iodoaniline derivatives, has been successfully carried out in an aqueous medium. prepchem.com Furthermore, some one-pot syntheses are designed so that the final product can be directly crystallized from water, simplifying purification and reducing organic solvent use. sioc-journal.cn

Solvent-free approaches, such as grindstone technology or neat reactions under microwave irradiation, offer significant green advantages. These methods can lead to shorter reaction times, higher yields, and simplified work-up procedures. The synthesis of certain 2-amino-5-cyanopyrimidines via a multicomponent reaction has been shown to be highly efficient under microwave and solvent-free conditions. researchgate.net

Atom Economy Considerations in Synthetic Protocols

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are inherently "greener" as they generate little to no waste.

In the context of synthesizing this compound and its analogs, several strategies can be considered from an atom economy standpoint:

Addition Reactions: The synthesis of nitriles via the hydrocyanation of alkynes is a classic example of an atom-economical reaction where all atoms of the reactants are incorporated into the product. researchgate.net

Catalytic Cycles: Palladium-catalyzed reactions, while involving a metal, can be highly atom-efficient if the catalyst is used in small amounts and recycled effectively. researchgate.net Redox-neutral catalytic processes, where no stoichiometric oxidants or reductants are consumed, are particularly advantageous. acs.org

By carefully selecting reaction types that maximize the incorporation of starting materials into the final product, chemists can significantly reduce the generation of chemical waste. nih.gov

Chemo- and Regioselectivity in Synthesis

The synthesis of a polysubstituted molecule like this compound, which contains amino, iodo, and cyano functional groups, presents significant challenges in terms of chemo- and regioselectivity.

Regioselectivity refers to the control of the position at which a reaction occurs. The synthesis of this compound itself relies on the regioselective iodination of 2-aminobenzonitrile. The amino group is a powerful ortho-, para-directing group in electrophilic aromatic substitution. In 2-aminobenzonitrile, the position para to the amino group (C5) is highly activated and sterically accessible, leading to preferential iodination at this site over the available ortho position (C3).

Chemoselectivity is the ability to react with one functional group in the presence of others. This is crucial when modifying this compound. For example:

The iodine atom is highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). These reactions can be performed chemoselectively at the C-I bond without affecting the amino or cyano groups under carefully controlled conditions.

The amino group can be selectively acylated, alkylated, or diazotized.

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Achieving high selectivity often requires careful choice of reagents, catalysts, and reaction conditions. For instance, in palladium-catalyzed carbonylation of iodoanilines, controlling the reaction to prevent unwanted side reactions or polymerization is key to achieving high chemoselectivity. researchgate.net The development of methods that allow for the precise and selective functionalization of complex molecules is a central goal in modern organic synthesis. rsc.orgnih.govmdpi.com

Control of Halogenation Position

Achieving the desired substitution pattern, specifically the placement of an iodine atom at the 5-position of the 2-aminobenzonitrile scaffold, is a critical challenge in its synthesis. The directing effects of the activating amino group (ortho-, para-directing) and the deactivating nitrile group (meta-directing) necessitate carefully chosen reaction conditions to ensure the formation of the correct isomer.

Direct electrophilic iodination of 2-aminobenzonitrile is a primary route. The use of N-iodosuccinimide (NIS) has been shown to be effective, with the regiochemical outcome being highly dependent on the solvent and catalytic system employed. thieme-connect.com Research has demonstrated that performing the iodination with NIS in polar solvents like dimethyl sulfoxide (B87167) (DMSO) strongly favors the formation of the para-iodinated product, which corresponds to this compound. thieme-connect.com Conversely, using less polar solvents can shift the selectivity towards the ortho-isomer. thieme-connect.com The addition of catalytic amounts of a Brønsted acid, such as trifluoroacetic acid, can also enhance the reactivity and selectivity of NIS. researchgate.net Another approach involves using elemental iodine (I₂) with an activating agent. For instance, silver salts like silver sulfate (B86663) (Ag₂SO₄) can be used with I₂ to achieve regioselective iodination of substituted anilines. nih.gov

An alternative strategy that offers definitive positional control is the Sandmeyer reaction. wikipedia.orglscollege.ac.in This method involves the diazotization of a primary aromatic amine, followed by nucleophilic substitution with an iodide salt. numberanalytics.com To synthesize this compound via this route, one would typically start with 2,5-diaminobenzonitrile. The amino group at the 5-position would be selectively diazotized and subsequently replaced by iodine using a reagent like potassium iodide (KI). While highly effective for regiocontrol, this method's feasibility depends on the availability of the appropriately substituted diamine precursor. nih.gov

Table 1: Methodologies for Controlled Halogenation of Aminobenzonitriles and Analogs

| Method | Reagents & Conditions | Key Finding/Outcome | Reference |

|---|---|---|---|

| Direct Iodination | N-Iodosuccinimide (NIS) in a polar solvent (e.g., DMSO) | Highly regioselective for the para-position relative to the amino group, yielding the 5-iodo isomer. | thieme-connect.com |

| Direct Iodination | N-Iodosuccinimide (NIS) with a catalytic amount of trifluoroacetic acid | Mild and regioselective iodination of electron-rich aromatics, including anilines. | researchgate.net |

| Direct Iodination | Iodine (I₂) and Silver Sulfate (Ag₂SO₄) | Offers a method for regioselective iodination of substituted phenols and anilines. | nih.gov |

| Sandmeyer Reaction | 1. Sodium Nitrite (NaNO₂), Acid (e.g., HCl) at 0-5 °C 2. Potassium Iodide (KI) | Provides unambiguous positional control by converting a specific amino group into an iodo group via a diazonium salt intermediate. | wikipedia.org |

Selective Functional Group Transformations

The synthetic utility of this compound is greatly enhanced by the ability to selectively modify its three distinct functional groups—the amine, the nitrile, and the iodo group.

The amino group is nucleophilic and can undergo a variety of transformations. It can be acylated to form amides, which can alter the electronic properties of the ring or serve as a protecting group. chemistrysteps.com The amino group can also participate in cyclization reactions to form heterocyclic structures, such as indazoles or quinazolines, which are common motifs in medicinal chemistry. vulcanchem.comasianpubs.org

The nitrile group is electrophilic at the carbon atom and offers numerous transformation possibilities. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide, respectively. chemistrysteps.com Reduction of the nitrile group can yield a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comorganic-chemistry.org Furthermore, the nitrile group can react with organometallic reagents, such as Grignard or organolithium reagents, to produce ketones after hydrolysis of the intermediate imine. asianpubs.orgchemistrysteps.com This provides a route to analogs like 2-amino-5-iodobenzophenones. asianpubs.orgnih.gov

The iodo group is particularly valuable as it serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions. gla.ac.uk This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the 5-position. For example, Suzuki-Miyaura coupling reactions can be used to introduce various aryl or vinyl substituents. mdpi.comlookchem.com Similarly, Sonogashira coupling facilitates the introduction of alkyne moieties. smolecule.com These reactions significantly expand the range of accessible analogs from the this compound scaffold. innospk.com Domino reactions, where multiple transformations occur in a single pot, have also been developed using 2-halobenzonitrile analogs to rapidly construct complex heterocyclic systems. nih.govwiley-vch.demdpi.comorganic-chemistry.org

Table 2: Selective Functional Group Transformations of this compound and Analogs

| Functional Group | Reaction Type | Typical Reagents | Product Type | Reference |

|---|---|---|---|---|

| Amino (-NH₂) | Acylation | Acyl chlorides, Anhydrides | Amides | chemistrysteps.com |

| Amino (-NH₂) & Nitrile (-CN) | Cyclization | Hydrazine | Indazoles | vulcanchem.com |

| Nitrile (-CN) | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid or Amide | chemistrysteps.com |

| Nitrile (-CN) | Reduction | LiAlH₄ or DIBAL-H | Primary Amine | chemistrysteps.comorganic-chemistry.org |

| Nitrile (-CN) | Grignard Addition | R-MgBr, then H₃O⁺ | Ketones | asianpubs.orgchemistrysteps.com |

| Iodo (-I) | Suzuki Coupling | Aryl boronic acid, Pd catalyst | Biaryls | mdpi.comlookchem.com |

| Iodo (-I) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Aryl Alkynes | smolecule.com |

Transformations Involving the Nitrile Group

The nitrile (cyano) group is a versatile functional group known for its ability to undergo a wide range of transformations. In this compound, its reactivity is influenced by the adjacent amino group and the electronic effects of the iodo substituent.

Reduction Reactions to Amines or Aldehydes

The reduction of a nitrile group can yield either a primary amine or an aldehyde, depending on the reagents and reaction conditions employed. Generally, nitriles can be reduced to primary amines using various reducing agents. organic-chemistry.org For instance, reagents like diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄) can reduce a variety of aromatic nitriles to the corresponding primary amines in excellent yields. organic-chemistry.org Another method involves using ammonia (B1221849) borane (B79455) under thermal conditions, which tolerates many functional groups. organic-chemistry.org

However, the selective reduction of the nitrile in a polyfunctional molecule like this compound requires careful selection of reagents to avoid the reduction of other groups. The C-I bond can also be susceptible to reduction under certain catalytic hydrogenation conditions. The reduction of a nitrile to an aldehyde is typically achieved via partial reduction to an imine intermediate, which is then hydrolyzed. This transformation can be accomplished using reagents like Diisobutylaluminium hydride (DIBAL-H). For related compounds such as 5-formyl-2-iodobenzonitrile, the nitrile group can be reduced to an amine or an aldehyde depending on the conditions used. smolecule.com

Participation in Cyclization Reactions to Form Heterocycles

The nitrile group, particularly when positioned ortho to an amino group as in this compound, is an excellent precursor for the synthesis of nitrogen-containing heterocycles. This structural motif is fundamental to the Friedländer annulation and related cyclization strategies.

A significant application of this compound is in the synthesis of quinazoline (B50416) derivatives, which are core structures in many pharmacologically active compounds. nih.govmdpi.com For instance, it serves as a key intermediate in the synthesis of N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine, a precursor to the drug lapatinib (B449). google.comchemicalbook.com In this process, this compound is first reacted with an activating agent like N,N-dimethylformamide dimethyl acetal (B89532). google.comgoogle.com This forms an N,N-dimethylformamidine intermediate, which then undergoes acid-catalyzed cyclization with an aniline (B41778) derivative. The amino group attacks the electrophilic carbon of the aniline partner, and the resulting intermediate cyclizes via the nucleophilic nitrogen of the formamidine (B1211174) attacking the nitrile carbon, leading to the formation of the 4-aminoquinazoline ring system. mdpi.com Copper-catalyzed tandem oxidative processes have also been developed for the synthesis of quinazolinones from 2-aminobenzonitriles and benzyl (B1604629) alcohols, using air as the oxidant. rsc.org

Furthermore, the nitrile group can participate in palladium-catalyzed annulation reactions. Research on 2-iodobenzonitrile and its derivatives has shown they can react with internal alkynes, such as diphenylacetylene, in a palladium(0)-catalyzed process to afford 2,3-diarylindenones. ijpsonline.com The proposed mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by insertion of the alkyne and subsequent intramolecular attack of the organopalladium species onto the nitrile's carbon-nitrogen triple bond to form the five-membered ring. ijpsonline.com

| Reactant(s) | Catalyst/Reagent | Product Type | Significance | Reference |

|---|---|---|---|---|

| This compound, N,N-dimethylformamide dimethyl acetal, 3-chloro-4-(3-fluorobenzyloxy)aniline | Acid catalyst (e.g., acetic acid) | 4-Aminoquinazoline | Intermediate for Lapatinib synthesis | google.comgoogle.com |

| 2-Aminobenzonitriles, Benzyl alcohols | Copper catalyst, Air (oxidant) | Quinazolinones | Efficient synthesis of quinazolinone core | rsc.org |

| 2-Iodobenzonitrile derivatives, Diarylacetylenes | Palladium(0) | Indenones | Palladium-catalyzed carboannulation involving nitrile group | ijpsonline.com |

Transformations Involving the Amino Group

The amino group in this compound is a potent nucleophile and a directing group, significantly influencing the molecule's reactivity, especially in cyclization and derivatization reactions.

Amination Reactions in Derivatization

The nucleophilic amino group can be readily derivatized through reactions such as acylation or reaction with formamide (B127407) acetals. A key derivatization in the synthesis of lapatinib involves the reaction of this compound with N,N-dimethylformamide dimethyl acetal. google.comgoogle.com This reaction converts the primary amino group into an N'-(2-cyano-4-iodophenyl)-N,N-dimethylformamidine. google.com This step is crucial as the resulting formamidine is a key intermediate that facilitates the subsequent cyclization to form the quinazoline ring. google.com The reaction can be carried out in various organic solvents like toluene (B28343) or N,N-dimethylformamide at elevated temperatures. google.comgoogle.com

Condensation Reactions with Carbonyl Compounds

The condensation of an amino group with a carbonyl compound typically forms an imine (Schiff base). wikipedia.org In the case of this compound, the amino group's nucleophilicity allows it to react with various carbonyl-containing compounds. This reactivity is central to the construction of heterocyclic rings.

The formation of the quinazoline ring from this compound is a prime example of an intramolecular condensation cascade. mdpi.comgoogle.com After initial reaction with a formyl equivalent (like N,N-dimethylformamide dimethyl acetal) and subsequent coupling with an aniline partner, the process culminates in an intramolecular cyclization. mdpi.comgoogle.com This ring-closing step can be viewed as an intramolecular nucleophilic attack of an amino-type nitrogen onto the electrophilic carbon of the nitrile group, a process driven by the formation of the stable aromatic quinazoline ring. mdpi.com This type of reaction, where an ortho-amino group condenses and cyclizes with a nitrile, is a powerful strategy for synthesizing fused nitrogen heterocycles. nih.gov

Transformations Involving the Iodo Group

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodo group an excellent leaving group and a versatile handle for transition-metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of carbon or heteroatom substituents at the 5-position of the benzonitrile ring.

The iodo group enables participation in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions are fundamental for creating C-C bonds. For example, the Suzuki-Miyaura coupling reaction of aryl iodides with boronic acids is a robust method for forming biaryl compounds. A specific application is seen in a later step of the lapatinib synthesis, where the 6-iodoquinazoline (B1454157) intermediate (derived from this compound) undergoes a Suzuki coupling with 5-formyl-2-furyl boronic acid, mediated by a palladium(0) catalyst. google.com

Similarly, the Sonogashira coupling with terminal alkynes provides access to aryl-alkyne structures, while the Heck reaction with alkenes forms arylated olefins. mdpi.com While reactions with 2-iodoaniline (B362364) have sometimes proven challenging for certain Heck-type cyclizations, the iodo-substituted benzonitrile framework is generally a reliable substrate for various cross-coupling methodologies. researchgate.net

Beyond palladium catalysis, copper-catalyzed reactions are also effective for transforming the iodo group. Copper nanoparticles have been shown to catalyze the Sonogashira coupling of aryl iodides, as well as C-S and C-N bond-forming reactions, such as the coupling of 4-iodobenzonitrile (B145841) with thiols or nitrogen heterocycles. researchgate.net

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Biaryl compounds | google.com |

| Sonogashira Coupling | Terminal Alkynes | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Aryl alkynes | |

| Heck Coupling | Alkenes | Pd(0) catalyst, Base | Arylated alkenes | mdpi.comresearchgate.net |

| C-S Coupling (Thiol Arylation) | Thiols | Copper Nanoparticles (CuNPs/ZY), Base (K₂CO₃) | Aryl thioethers | researchgate.net |

| C-N Coupling (Azole Arylation) | Nitrogen Heterocycles | Copper Nanoparticles (CuNPs/Titania), Base (K₂CO₃) | N-Aryl heterocycles | researchgate.net |

Nucleophilic Displacement Reactions

The iodine atom on the aromatic ring of this compound serves as a leaving group, enabling nucleophilic substitution reactions. While direct studies on this specific compound are not extensively documented in the reviewed literature, the reactivity of similar iodo-aromatic compounds suggests that various nucleophiles can displace the iodide. In related compounds like 2-fluoro-5-iodobenzonitrile (B128481), the iodine atom facilitates nucleophilic aromatic substitution, with the reaction proceeding under specific conditions with nucleophiles such as amines, thiols, or alkoxides. The amino group in this compound itself can act as a nucleophile in certain reactions. For instance, in the synthesis of the lapatinib intermediate, the amino group of a different molecule, 3-chloro-4-(3-fluorophenyl-methoxy) aniline, acts as the nucleophile in a cyclization reaction involving a derivative of this compound. google.com

Metal-Mediated Cross-Coupling Reactivity

The carbon-iodine bond in this compound is a key feature that allows for its participation in a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules. The high reactivity of the iodine substituent makes this compound a versatile substrate for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming biaryl structures by coupling with boronic acids. While specific examples with this compound are not detailed in the provided search results, the analogous compound 2-iodobenzonitrile readily participates in Suzuki-Miyaura coupling. libretexts.orgresearchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like Na₂CO₃ or K₃PO₄. researchgate.net

Sonogashira Coupling: The Sonogashira coupling enables the formation of carbon-carbon bonds between terminal alkynes and aryl halides, catalyzed by a palladium-copper system. google.comchemical-suppliers.eu This reaction is applicable to iodo-substituted benzonitriles. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product. google.comchemical-suppliers.euorientjchem.org

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of aryl halides with alkenes. sigmaaldrich.com This method is used to form substituted alkenes and has been applied to iodoaniline derivatives. a2bchem.com

A summary of typical conditions for these cross-coupling reactions with related iodobenzonitrile compounds is presented in the table below.

| Reaction | Catalyst System | Base | Solvent | Typical Substrates |

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄ | Toluene/Water, THF | Aryl boronic acids |

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | Amine (e.g., NEt₃, piperidine) | THF, DMF | Terminal alkynes |

| Heck | Pd(OAc)₂, Phosphine ligand | Et₃N, K₂CO₃ | DMF, Acetonitrile | Alkenes |

Role in Regioselective Aryl C-H Bond Functionalization

The nitrile group in this compound can function as a directing group in the regioselective functionalization of C-H bonds. nih.govmdpi.comcaltech.edu This strategy allows for the introduction of functional groups at positions that are typically difficult to access. While specific studies on this compound are not prevalent in the searched literature, research on other aryl nitriles has demonstrated the utility of the nitrile group in directing C-H activation. nih.govmdpi.com For instance, nitrile-based templates have been developed to achieve meta-selective C-H bond functionalization. nih.govmdpi.com This approach can override the intrinsic electronic and steric biases of the substrate, leading to high regioselectivity. caltech.edu The application of this strategy to iodo-substituted anilines could provide a powerful method for synthesizing complex, polysubstituted aromatic compounds. sigmaaldrich.comsigmaaldrich.com

Domino and Cascade Reactions

This compound is a valuable precursor in domino and cascade reactions, which involve multiple bond-forming events in a single synthetic operation. google.com A notable example is its use in the synthesis of the key lapatinib intermediate, N-(3-chloro-4-(3-fluorophenylmethoxy)phenyl)-6-iodoquinazoline-4-amine. google.comlookchem.com In this process, this compound first reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA). google.com The resulting intermediate then undergoes a cyclization reaction with 3-chloro-4-(3-fluorophenyl-methoxy) aniline in the presence of glacial acetic acid to form the quinazoline ring system. google.com This sequence represents a domino process where the initial condensation facilitates the subsequent cyclization.

Furthermore, related iodoaniline derivatives are known to participate in domino condensation/S-arylation/heterocyclization reactions. sigmaaldrich.comnih.gov These types of reactions highlight the potential of this compound to rapidly build molecular complexity.

Reaction Mechanisms and Pathways

Understanding the reaction mechanisms of transformations involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes.

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively available in the reviewed literature. However, general principles from related systems can provide insights. For instance, studies on the Suzuki-Miyaura reaction of other aryl halides have shown that the reaction rate can be influenced by factors such as the nature of the palladium catalyst, the ligand, the base, and the solvent system. libretexts.orgmdpi.comcmu.edu The cleavage of the C-I bond is a critical step in many of these reactions, and its thermodynamics have been studied for various iodo-aromatic compounds. nih.govresearch-solution.comchemrxiv.org The bond dissociation enthalpy of the C-I bond is a key parameter that influences the ease of oxidative addition in palladium-catalyzed cross-coupling reactions.

The catalytic cycles of metal-mediated reactions involving this compound generally follow established pathways for cross-coupling reactions.

Suzuki-Miyaura Coupling: The catalytic cycle typically begins with the oxidative addition of the aryl iodide to a Pd(0) species to form a Pd(II) complex. This is followed by transmetalation with a boronic acid derivative in the presence of a base. The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst. libretexts.orgcmu.edumit.edu

Sonogashira Coupling: The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. google.comchemical-suppliers.euorientjchem.org The palladium cycle mirrors that of the Suzuki coupling. In the copper cycle, a copper(I) acetylide is formed, which then participates in the transmetalation step with the Pd(II) complex. google.comchemical-suppliers.eu

Heck Coupling: The catalytic cycle for the Heck reaction also starts with the oxidative addition of the aryl iodide to a Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the alkene. This is followed by migratory insertion of the alkene into the Pd-C bond and subsequent β-hydride elimination to release the product and a hydridopalladium species. The base then regenerates the Pd(0) catalyst. sigmaaldrich.coma2bchem.com

The table below summarizes the key steps in these catalytic cycles.

| Reaction | Key Mechanistic Steps |

| Suzuki-Miyaura | Oxidative Addition, Transmetalation, Reductive Elimination |

| Sonogashira | Oxidative Addition, Transmetalation (with Cu-acetylide), Reductive Elimination |

| Heck | Oxidative Addition, Alkene Coordination, Migratory Insertion, β-Hydride Elimination, Reductive Elimination of H-X |

Spectroscopic and Structural Elucidation of 2 Amino 5 Iodobenzonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment, connectivity, and relative number of hydrogen atoms in a molecule. hw.ac.uk In 2-Amino-5-iodobenzonitrile, the aromatic protons and the amine protons exhibit distinct chemical shifts and coupling patterns.

The aromatic region of the spectrum is characterized by three protons on the benzene (B151609) ring. Their chemical shifts are influenced by the electronic effects of the amino (-NH₂), iodo (-I), and cyano (-CN) substituents. The amino group is an electron-donating group, causing shielding (upfield shift), while the cyano and iodo groups are electron-withdrawing, causing deshielding (downfield shift).

A representative analysis of the proton signals for a similar compound, 5-iodoanthranilic acid, shows protons in the aromatic region with shifts around 7.95 ppm, 7.47 ppm, and 6.63 ppm in DMSO-d₆. chemicalbook.com For this compound, the expected signals would include a doublet for the proton at position 6, a doublet of doublets for the proton at position 4, and a doublet for the proton at position 3. The amino group protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~6.7 - 6.9 | Doublet (d) | ~8.0 - 9.0 |

| H-4 | ~7.5 - 7.7 | Doublet of Doublets (dd) | ~8.0 - 9.0, ~2.0 - 2.5 |

| H-6 | ~7.8 - 8.0 | Doublet (d) | ~2.0 - 2.5 |

Note: Predicted values are based on general principles and data from analogous structures. Actual experimental values may vary.

Carbon NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy identifies the different chemical environments of carbon atoms within a molecule. libretexts.orglibretexts.org In this compound, seven distinct signals are expected, corresponding to the six carbons of the benzene ring and the one carbon of the nitrile group.

The chemical shifts are determined by the substituents attached to the ring. The carbon atom bonded to the iodine (C5) is expected to be significantly shifted upfield due to the heavy atom effect. The carbon attached to the amino group (C2) will be shifted downfield, while the carbon attached to the cyano group (C1) will also appear downfield. The nitrile carbon itself has a characteristic chemical shift in the range of 115-125 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-C-CN) | ~100 - 105 |

| C2 (-C-NH₂) | ~150 - 155 |

| C3 | ~115 - 120 |

| C4 | ~140 - 145 |

| C5 (-C-I) | ~85 - 90 |

| C6 | ~145 - 150 |

Note: Predicted values are based on general principles and data from analogous structures. Actual experimental values may vary.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific functional groups.

N-H Stretching: The amino group (-NH₂) typically shows two distinct stretching vibration bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes.

C≡N Stretching: The nitrile group (-C≡N) exhibits a sharp and strong absorption band in the region of 2220-2240 cm⁻¹. spectroscopyonline.com This peak is highly characteristic for aromatic nitriles. spectroscopyonline.com

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are observed in the 3000-3100 cm⁻¹ region.

Aromatic C=C Stretching: The carbon-carbon double bond stretching vibrations within the benzene ring typically appear as a series of bands in the 1400-1620 cm⁻¹ range. spectroscopyonline.com

C-N Stretching: The stretching vibration of the C-NH₂ bond is usually found in the 1250-1350 cm⁻¹ region.

C-I Stretching: The carbon-iodine bond stretching vibration occurs at lower frequencies, typically in the far-infrared region around 500-600 cm⁻¹.

A study on the related 2-amino-5-chlorobenzonitrile identified key vibrational frequencies through both experimental and theoretical analysis, providing a basis for the assignments in the iodo-analogue. nih.gov

Table 3: Characteristic FT-IR Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric N-H Stretch | -NH₂ | ~3450 - 3480 | Medium |

| Symmetric N-H Stretch | -NH₂ | ~3360 - 3390 | Medium |

| Aromatic C-H Stretch | Ar-H | ~3050 - 3100 | Medium-Weak |

| C≡N Stretch | -C≡N | ~2220 - 2230 | Strong, Sharp |

| C=C Ring Stretch | Aromatic Ring | ~1600 - 1620 | Strong |

| N-H Bending (Scissoring) | -NH₂ | ~1550 - 1580 | Medium |

Linear-Dichroic Infrared (IR-LD) Spectroscopy for Orientation Studies

Linear-dichroic infrared (IR-LD) spectroscopy is a specialized technique used to study the orientation of molecules within an anisotropic medium, such as a stretched polymer film or a liquid crystal. By measuring the differential absorption of infrared light polarized parallel and perpendicular to an orientation axis, IR-LD spectroscopy can determine the average orientation of specific molecular transition dipole moments relative to that axis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems and chromophores. The spectrum of this compound is determined by the π-electron system of the benzene ring, which is modified by the amino, iodo, and cyano substituents.

The benzene ring itself has characteristic absorptions in the UV region. The substituents significantly perturb these electronic transitions. The amino group acts as a strong auxochrome, causing a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity) of the primary and secondary benzene bands. The cyano and iodo groups also influence the electronic structure and can further modify the absorption spectrum. Typically, aromatic amines exhibit strong absorption bands related to π → π* transitions. The presence of multiple substituents can lead to a complex spectrum with several absorption maxima (λmax). For comparison, the parent compound, 2-aminobenzonitrile (B23959), shows absorption maxima that can be analyzed to understand the electronic transitions. nist.gov The addition of the iodo group is expected to cause a further red shift in the absorption maxima.

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Solvent |

|---|---|---|

| π → π* | ~250 - 270 | Ethanol/Methanol |

Note: Values are estimations based on the electronic effects of the substituents on the benzonitrile (B105546) chromophore.

X-ray Diffraction Studies for Solid-State Structure

For a derivative of this compound, a single-crystal X-ray diffraction study would be the definitive method to elucidate its solid-state structure. The process involves growing a suitable single crystal, mounting it on a diffractometer, and exposing it to a beam of X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined.

A hypothetical data table for a crystalline derivative of this compound, based on typical parameters for small organic molecules, is presented below to illustrate the type of information obtained from such an analysis.

Table 1: Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₅IN₂ |

| Formula Weight | 244.03 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 980.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.652 |

Note: This data is illustrative and not based on experimental results for this compound.

Such data would allow for a detailed analysis of the molecular geometry, including the planarity of the benzene ring, the orientation of the amino and cyano groups, and the carbon-iodine bond length. Furthermore, intermolecular interactions, such as hydrogen bonding involving the amino group, could be identified and characterized, providing insights into the supramolecular chemistry of the compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in a sample, which can be compared to the theoretical values calculated from the compound's molecular formula. This comparison is a crucial step in verifying the purity and identity of a newly synthesized compound.

For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₇H₅IN₂. The experimental values, obtained from an elemental analyzer, would then be compared to these theoretical percentages.

Table 2: Theoretical vs. Hypothetical Experimental Elemental Analysis for this compound

| Element | Theoretical % | Hypothetical Found % |

|---|---|---|

| Carbon (C) | 34.45 | 34.42 |

| Hydrogen (H) | 2.07 | 2.10 |

| Iodine (I) | 51.99 | 51.89 |

Note: The "Hypothetical Found %" values are for illustrative purposes to show a typical result for a pure sample.

A close agreement between the found and calculated values, typically within ±0.4%, is considered strong evidence for the compound's proposed elemental composition and purity. This analytical method is a standard procedure in the characterization of new chemical entities and would be an essential part of the structural elucidation of any derivative of this compound.

Computational and Theoretical Studies on 2 Amino 5 Iodobenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of 2-amino-5-iodobenzonitrile at a molecular level. These methods model the electronic and geometric structure of the molecule to forecast its properties and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Properties

DFT calculations are also instrumental in predicting spectroscopic properties. For instance, theoretical calculations on substituted benzonitriles have shown a strong correlation with experimental 15N NMR chemical shifts. nih.gov Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate absorption spectra and predict the energies of molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's photophysical behavior and electronic transitions. worktribe.com For related halogenated compounds, DFT has been used to calculate band structures and predict their insulating or conducting properties. nih.gov

Molecular Orbital Analysis and Charge Distribution Studies

Molecular orbital (MO) analysis provides a detailed picture of the electron distribution within this compound. Calculations can determine the energies and contours of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). worktribe.com The distribution of these frontier orbitals is key to the molecule's reactivity in chemical reactions.

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization and donor-acceptor interactions within the molecule. researchgate.netuni-muenchen.de By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the energetic importance of delocalization effects, such as the resonance between the amino group's lone pair and the aromatic ring. uni-muenchen.de This provides insight into the stability conferred by these electronic interactions.

The calculation of the molecular electrostatic potential (ESP) surface is another critical tool. The ESP map visually represents the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net For halogenated molecules like this compound, the ESP is particularly important for understanding halogen bonding, as it reveals a region of positive potential (a "σ-hole") on the iodine atom along the C-I bond axis, which can interact with nucleophiles. unimi.itacs.org

| Computed Property | Value/Description | Significance |

|---|---|---|

| Molecular Formula | C7H5IN2 scbt.com | Identifies the elemental composition. |

| Molecular Weight | 244.03 g/mol scbt.com | Mass of one mole of the compound. |

| XLogP3 | 2.2 | A computed measure of lipophilicity, relevant for predicting solubility and membrane permeability. |

| Hydrogen Bond Donor Count | 1 | The amino group can donate one hydrogen bond. |

| Hydrogen Bond Acceptor Count | 2 | The nitrile nitrogen and the amino nitrogen can act as hydrogen bond acceptors. |

Molecular Modeling and Docking Studies for Structure-Activity Relationship (SAR)

This compound serves as a versatile building block in the synthesis of compounds with significant biological activity. nih.govmdpi.com While direct docking studies on this compound are uncommon, its derivatives are frequently analyzed to understand their structure-activity relationships (SAR).

A key application of molecular modeling is to simulate how these derivative molecules interact with biological targets, such as enzymes or receptors. mdpi.com For example, this compound is a starting material for the synthesis of certain 4-arylaminoquinazolines, which are investigated as potential inhibitors of protein kinases like EGFR. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a target protein. mdpi.com This method helps to elucidate the binding mode and affinity, identifying key interactions such as hydrogen bonds and hydrophobic contacts with amino acid residues in the active site. These insights are crucial for rational drug design, allowing chemists to modify the molecular structure to enhance potency and selectivity. mdpi.comresearchgate.net

Reaction Pathway and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving this compound. smu.edu By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. acs.org This involves locating and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

For instance, theoretical studies have been conducted on the reaction of CO2 with 2-aminobenzonitrile (B23959) (an uniodinated analogue) to form quinazoline-2,4(1H,3H)-dione, revealing the detailed mechanism and the crucial role of the solvent. rsc.orgresearchgate.net Similar DFT calculations could be applied to reactions involving this compound, such as its conversion to N'-(2-cyano-4-iodo-phenyl)-N,N-dimethyl formamidine (B1211174), a key step in the synthesis of the drug Lapatinib (B449). google.com

Analyzing the transition state provides the activation energy barrier, which determines the reaction rate. Methods like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state correctly connects the reactants and products. researchgate.net This detailed mechanistic understanding allows for the optimization of reaction conditions, such as temperature and catalyst choice, to improve yields and selectivity. mdpi.com

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)

The three-dimensional arrangement of molecules in the solid state is governed by a subtle balance of intermolecular interactions. For this compound, conformational analysis and the study of these non-covalent forces are essential for predicting its crystal structure and physical properties. The primary intermolecular interactions expected are hydrogen bonding and halogen bonding.

Hydrogen Bonding : The amino group (-NH2) is a classic hydrogen bond donor, while the nitrogen atom of the nitrile group (-CN) is an effective hydrogen bond acceptor. This allows for the formation of N-H···N hydrogen bonds, which are significant directional interactions that often play a primary role in the crystal packing of aminobenzonitriles. researchgate.net

Halogen Bonding : The iodine atom in this compound can act as a halogen bond donor. unimi.it This occurs due to an electropositive region (the σ-hole) on the iodine atom, which can form an attractive interaction with a Lewis base, such as the nitrile nitrogen of a neighboring molecule (C-I···N). nih.govacs.org Studies on related iodobenzonitrile isomers have confirmed the importance of these interactions in directing the formation of supramolecular chains or layers in the solid state. nih.govvietnamjournal.ru

Applications in Advanced Organic Synthesis Research

Synthesis of Heterocyclic Scaffolds and Derivatives

The unique arrangement of functional groups in 2-Amino-5-iodobenzonitrile makes it an ideal starting material for the synthesis of a wide variety of heterocyclic compounds.

Quinazolines and Quinazolinone Derivatives

Quinazoline (B50416) and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. This compound is a key intermediate in the synthesis of these scaffolds. For instance, 2-amino-4-iminoquinazolines can be synthesized through the reaction of 2-aminobenzonitriles with N-benzyl cyanamides. thieme-connect.com Furthermore, copper-catalyzed tandem oxidative synthesis of quinazolinones has been achieved using 2-aminobenzonitriles and benzyl (B1604629) alcohols, with air serving as the oxidant.

One notable application involves the palladium-catalyzed synthesis of 4-aminoquinazolines from amide oxime ethers and 2-iodobenzonitrile (B177582). google.com Additionally, various synthetic strategies for quinazolines involve the reaction of 2-aminobenzonitriles with reagents like aryl Grignard reagents to form ortho-aminoketimines, which then cyclize to the quinazoline core. acs.org

| Starting Material | Reagents | Product | Reference |

| 2-Aminobenzonitrile | N-Benzyl cyanamides, HCl | 2-Amino-4-iminoquinazolines | thieme-connect.com |

| 2-Aminobenzonitrile | Benzyl alcohols, Cu catalyst, Air | Substituted quinazolinones | |

| 2-Iodobenzonitrile | Amide oxime ethers, Pd catalyst | 4-Aminoquinazolines | google.com |

| 2-Aminobenzonitrile | Aryl Grignard reagents | N,4-Disubstituted quinazolines | acs.org |

Thiazole and Benzothiazole (B30560) Derivatives

Thiazole and benzothiazole moieties are present in numerous biologically active compounds. The synthesis of 2-aminothiazole (B372263) derivatives can be achieved through methods like the Hantzsch reaction, which involves the condensation of α-haloketones with thioamides. nih.gov While direct synthesis from this compound isn't explicitly detailed, its derivatives can be utilized in multi-step syntheses.

The synthesis of benzothiazoles often involves the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds or nitriles. researchgate.netusp.br The cyano group of this compound can potentially participate in such cyclization reactions to form a 2-substituted benzothiazole ring.

Indole (B1671886) and Carbazole (B46965) Derivatives

Indole and carbazole frameworks are central to many natural products and pharmaceuticals. Palladium-catalyzed reactions are instrumental in the synthesis of indole derivatives from 2-alkynylanilines, which can be prepared from precursors like this compound. google.com The "Cacchi reaction" provides a general methodology for synthesizing 3-substituted indoles from 2-alkynyltrifluoroacetanilides. uni-muenchen.de

The synthesis of carbazole derivatives can be achieved through various strategies, including the hydroamination-double hydroarylation of appropriate precursors derived from functionalized anilines such as 4-amino-3-iodobenzonitrile. The presence of the iodo group in this compound allows for the application of palladium-catalyzed methods to construct the carbazole skeleton.

Pyridinone and Nicotinonitrile Hybrids

The synthesis of pyridinone derivatives often involves the cyclization of appropriate acyclic precursors. While direct synthesis of pyridinones from this compound is not extensively documented, its functional groups could be modified to create suitable precursors for pyridinone ring formation. For instance, the amino and cyano groups could be transformed to participate in condensation reactions leading to the pyridinone scaffold.

Nicotinonitrile derivatives are typically synthesized through multi-component reactions involving chalcones and malononitrile, or via the cyclization of acyclic precursors. researchgate.netusp.br The synthesis of hybrid molecules containing both pyridinone and nicotinonitrile scaffolds directly from this compound is not a well-established route in the reviewed literature.

Synthesis of Polyfunctionalized Compounds

The inherent functionality of this compound makes it an excellent starting point for the synthesis of polyfunctionalized aromatic compounds. The differential reactivity of the amino, iodo, and cyano groups allows for selective transformations.

The iodo group is particularly useful for introducing a wide range of substituents via transition metal-catalyzed cross-coupling reactions. For example, Suzuki coupling with boronic acids can introduce aryl or alkyl groups, Sonogashira coupling with terminal alkynes can introduce alkynyl moieties, and Buchwald-Hartwig amination can introduce substituted amino groups.

The amino group can be acylated, alkylated, or diazotized to introduce further functionality. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic rings. This ability to undergo a variety of chemical transformations makes this compound a versatile platform for creating libraries of complex, polyfunctionalized molecules for various applications.

Development of Novel Synthetic Routes and Methodologies

The strategic placement of an amino, an iodo, and a nitrile group on a benzene (B151609) ring makes this compound a versatile building block in organic synthesis. Its unique combination of functional groups allows for the development of novel synthetic pathways and methodologies, particularly for the construction of complex heterocyclic scaffolds that are of significant interest in medicinal chemistry and materials science. Researchers have capitalized on the reactivity of this compound to devise efficient routes to previously inaccessible or difficult-to-synthesize molecules.

A notable application of this compound is in the multi-step synthesis of novel 4-arylaminoquinazolines. A synthetic route was developed starting with the iodination of 2-aminobenzonitrile to produce this compound in high yield. nih.gov This key intermediate subsequently undergoes a series of transformations, including the formation of a formamidine (B1211174) derivative and a Dimroth rearrangement, to construct the quinazoline core. nih.gov This methodology provides a clear and efficient pathway to a range of substituted quinazolines.

The synthesis of these novel 4-arylaminoquinazolines is outlined in the reaction scheme below, with detailed steps and yields provided in the accompanying table. The initial step involves the direct iodination of 2-aminobenzonitrile using a mixture of ammonium (B1175870) iodide and hydrogen peroxide in acetic acid, affording this compound with a yield of 92.6%. nih.gov This is followed by a reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to yield N'-(2-cyano-4-iodophenyl)-N,N-dimethyl formamidine. nih.gov The quinazoline framework is then constructed through a Dimroth rearrangement with various anilines, followed by a Suzuki coupling reaction and reductive amination to furnish the final target compounds. nih.gov

Table 1: Synthesis of Novel 4-arylaminoquinazolines using this compound

| Step | Reactant(s) | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Aminobenzonitrile | NH₄I-H₂O₂, acetic acid, r.t., 12 h | This compound | 92.6 |

| 2 | This compound | DMF-DMA, 35 °C, 0.5 h | N'-(2-cyano-4-iodophenyl)-N,N-dimethyl formamidine | 89.3 |

| 3 | N'-(2-cyano-4-iodophenyl)-N,N-dimethyl formamidine | R²-aniline, 125–130 °C, 15 min | 4-Arylamino-6-iodoquinazolines | 84.3–92.5 |

| 4 | 4-Arylamino-6-iodoquinazolines | 5-Formylfuran-2-yl boronic acid, Pd/C, 50 °C, 0.5 h | 4-Arylamino-6-(5-formylfuran-2-yl)quinazolines | 57.2–83.4 |

| 5 | 4-Arylamino-6-(5-formylfuran-2-yl)quinazolines | N,N-Diethylethylenediamine, NaBH₃CN, 0 °C, 2 h | 4-Arylamino-6-((N,N-diethyl(aminoethyl))aminomethyl)furan-2-yl)quinazolines | 78.1–82.6 |

Data sourced from: PubMed Central. nih.gov

This synthetic strategy highlights the utility of this compound as a pivotal intermediate. The presence of the iodine atom is crucial for the subsequent palladium-catalyzed Suzuki coupling reaction, which allows for the introduction of further complexity into the molecule. nih.gov The development of such routes is instrumental in advancing the field of organic synthesis, providing access to novel compounds with potential applications in various areas of research.

Furthermore, the versatility of this compound is demonstrated in its use as a precursor for other significant pharmaceutical compounds. For instance, it serves as a key intermediate in an improved process for the preparation of Lapatinib (B449), a potent anticancer drug. google.com In this process, 2-aminobenzonitrile is first iodinated to give this compound, which is then coupled with another key intermediate in the presence of an acid catalyst. google.com

The development of these synthetic methodologies underscores the importance of this compound as a valuable and adaptable starting material in the synthesis of complex and medicinally relevant molecules.

Applications in Medicinal Chemistry Research

As a Key Scaffold for Drug Discovery and Design

In modern drug discovery, the concept of a "scaffold" refers to a core molecular structure upon which various functional groups can be attached to create a library of compounds with diverse biological activities. ibmmpeptide.com Heterocyclic compounds, in particular, are considered privileged structures in drug design because they can be readily modified to fine-tune properties like lipophilicity, polarity, and hydrogen bonding capacity. ibmmpeptide.com The 2-amino-5-iodobenzonitrile molecule serves as an excellent precursor for such scaffolds.

The ortho-positioning of its amino and nitrile groups facilitates the construction of fused heterocyclic systems, which are common in many biologically active molecules. ossila.com Furthermore, the iodine atom acts as a versatile chemical handle. It can be easily replaced or used in cross-coupling reactions (like Suzuki or Sonogashira reactions) to introduce a wide array of substituents, enabling extensive exploration of a compound's structure-activity relationship (SAR). austinpublishinggroup.comnih.gov This "scaffold hopping" or decoration strategy is central to medicinal chemistry, allowing researchers to discover novel compounds with improved potency and better drug-like properties. pharmablock.com For instance, the related compound 2-fluoro-5-iodobenzonitrile (B128481) is used to synthesize 5-substituted-3-amino indazoles, which have been evaluated as kinase inhibitors. austinpublishinggroup.com The benzonitrile (B105546) framework, with its combination of functional groups, is thus a significant starting point for building complex molecules in drug discovery programs.

Synthesis of Pharmaceutical Intermediates and Lead Compounds

This compound is a crucial intermediate in the synthesis of numerous pharmaceutical agents and lead compounds targeting a range of diseases. Its utility is well-documented in the preparation of kinase inhibitors, antitubercular agents, and potential cancer therapeutics.

One of its most notable applications is in the synthesis of an intermediate for Lapatinib (B449), a dual tyrosine kinase inhibitor used in cancer therapy. pharmaffiliates.comchemicalbook.com The synthesis involves the reaction of this compound with N,N-dimethylformamide dimethyl acetal (B89532) to produce N'-(2-cyano-4-iodo-phenyl)-N,N-dimethyl formamidine (B1211174), a key precursor to the quinazoline (B50416) core of Lapatinib. google.com

In the fight against tuberculosis, this compound has been used to develop inhibitors of the enzyme MabA (FabG1), which is essential for mycolic acid biosynthesis in Mycobacterium tuberculosis. nih.gov Researchers have used this compound to synthesize both primary carboxamide and nitrile analogs to explore and optimize the antitubercular activity of an anthranilic acid series. nih.govmdpi.com

Furthermore, it serves as a starting material for potential prostate cancer drugs. It was used in the multi-step synthesis of irreversibly binding bicalutamide (B1683754) analogs, which are designed to target the androgen receptor. nih.gov

The table below summarizes key examples of pharmaceutical intermediates and lead compounds synthesized using this compound.

| Target Compound Class | Specific Intermediate/Lead Compound | Therapeutic Area |